N-bicyclo[2.2.1]hept-2-yl-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide
Description
N-bicyclo[221]hept-2-yl-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide is a complex organic compound that features a bicyclic structure combined with various functional groups
Properties
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-2-(4-ethoxy-N-(4-fluorophenyl)sulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O4S/c1-2-30-20-9-7-19(8-10-20)26(31(28,29)21-11-5-18(24)6-12-21)15-23(27)25-22-14-16-3-4-17(22)13-16/h5-12,16-17,22H,2-4,13-15H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQLTKNEZHCFDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NC2CC3CCC2C3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-bicyclo[2.2.1]hept-2-yl-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the bicyclic heptane structure, followed by the introduction of the ethoxyphenyl and fluorophenylsulfonyl groups. The reaction conditions often involve the use of catalysts and specific reagents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to minimize waste and improve efficiency .
Chemical Reactions Analysis
N-bicyclo[2.2.1]hept-2-yl-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as the bicyclic heptane and substituted phenyl groups
Scientific Research Applications
N-bicyclo[2.2.1]hept-2-yl-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of N-bicyclo[2.2.1]hept-2-yl-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N-bicyclo[2.2.1]hept-2-yl-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide can be compared with other similar compounds, such as:
Bicyclo[2.2.1]hept-2-ene: This compound shares the bicyclic structure but lacks the substituted phenyl groups, making it less complex and potentially less versatile in certain applications.
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde: This compound has a similar bicyclic structure with an aldehyde functional group, which can be used in different types of chemical reactions.
5-Norbornene-2-methanol: This compound features a bicyclic structure with a hydroxyl group, making it useful in polymerization reactions and as a precursor for other chemical syntheses
N-bicyclo[22
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
